3-bromo-N,N-bis(trimethylsilyl)propan-1-amine 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 172851-95-5
VCID: VC2033373
InChI: InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3
SMILES: C[Si](C)(C)N(CCCBr)[Si](C)(C)C
Molecular Formula: C9H24BrNSi2
Molecular Weight: 282.37 g/mol

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

CAS No.: 172851-95-5

Cat. No.: VC2033373

Molecular Formula: C9H24BrNSi2

Molecular Weight: 282.37 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine - 172851-95-5

Specification

CAS No. 172851-95-5
Molecular Formula C9H24BrNSi2
Molecular Weight 282.37 g/mol
IUPAC Name 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine
Standard InChI InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3
Standard InChI Key NCITYJREKCYVGX-UHFFFAOYSA-N
SMILES C[Si](C)(C)N(CCCBr)[Si](C)(C)C
Canonical SMILES C[Si](C)(C)N(CCCBr)[Si](C)(C)C

Introduction

Chemical Structure and Properties

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine consists of a propan-1-amine backbone with a bromine atom at the 3-position and two trimethylsilyl (TMS) groups attached to the nitrogen atom. The molecular architecture provides distinctive chemical properties that make it valuable in organic synthesis applications.

Basic Identification Data

PropertyValue
Chemical Name3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine
CAS Number172851-95-5
Molecular FormulaC₉H₂₄BrNSi₂
Molecular Weight282.37 g/mol
IUPAC NameN-(3-bromopropyl)-N,N-bis(trimethylsilyl)amine
InChIInChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3
InChIKeyNCITYJREKCYVGX-UHFFFAOYSA-N

Applications in Organic Synthesis

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine serves as a valuable synthetic intermediate in various organic transformations.

As a Building Block

Reactivity Patterns

The chemical behavior of 3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is governed by several key reactive sites within its structure.

Nucleophilic Substitution Reactions

Comparison with Related Compounds

Comparison with Other Bromoamines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amineC₉H₂₄BrNSi₂282.37Contains two trimethylsilyl groups on nitrogen
3-Bromo-N,N-dimethylpropan-1-amineC₅H₁₂BrN166.06Contains two methyl groups on nitrogen instead of trimethylsilyl groups
N,N-Bis(trimethylsilyl)-3-bromoanilineC₁₂H₂₂BrNSi₂316.38Contains an aromatic ring instead of propyl chain

The substitution of methyl groups with trimethylsilyl groups significantly alters the electronic properties and reactivity of the nitrogen atom. The silicon atoms withdraw electron density through σ-bonds but donate electron density through d-orbital interactions, creating a unique electronic environment around the nitrogen atom .

Relationship to Hexamethyldisilazane (HMDS)

SupplierProduct NumberQuantityPurity
Sigma-AldrichSYX00003-1G1 gramNot specified
Sigma-Aldrich (Apollo Scientific Ltd)APOH93D915B01 gram, 5 gram95%
Aladdin ScientificALA-B167886-1g1 gramNot specified

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